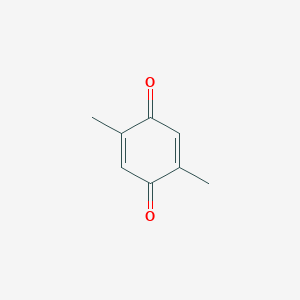

2,5-Dimethyl-1,4-benzoquinone

Overview

Description

2,5-Dimethyl-1,4-benzoquinone is a polymethylated derivative of 1,4-benzoquinone, characterized by the addition of methyl groups which influence its physical and chemical properties. The compound is part of a class of organic chemicals known as quinones, which are known for their roles in biological systems and chemical syntheses.

Synthesis Analysis

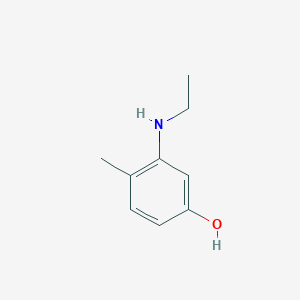

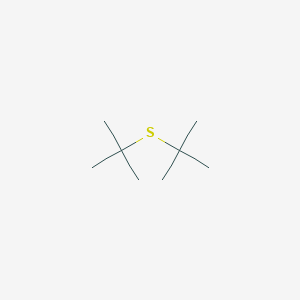

The synthesis of this compound and its derivatives often involves direct functionalization of hydroquinones. A convenient synthesis approach for its amino derivatives has been reported, where hydroquinone reacts with various amines to synthesize corresponding aminoquinones efficiently (Yang Chang, 2012).

Molecular Structure Analysis

The crystal structure of a complex formed between this compound and 2,5-dimethylhydroquinone has been determined, showcasing a unique 2:1 complex ratio. This structure provides insights into the spatial arrangement and interactions between molecules, highlighting the effect of methyl groups on complex formation (A. Patil et al., 1984).

Chemical Reactions and Properties

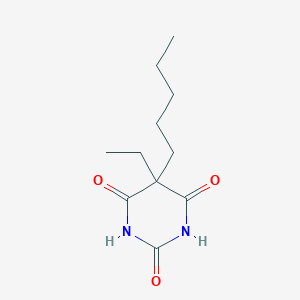

This compound undergoes various chemical reactions, including dimerization and interactions with other chemical species. Its reaction with diamines has been studied, demonstrating its capability to form novel polycondensation reactions, which are significant for polymer synthesis (Ronald F. Colletti et al., 1991).

Physical Properties Analysis

The physical properties, including crystal structure and bond lengths, have been extensively analyzed. Studies have shown the compound's solid-state complexes and provided detailed measurements of its molecular dimensions, contributing to a deeper understanding of its structural characteristics in the solid state (D. Rabinovich, 1967).

Chemical Properties Analysis

Electrochemical studies have explored the oxidation reactions of this compound, revealing insights into its electrochemical behavior and interaction with other compounds in redox reactions. These studies are crucial for applications in organic synthesis and understanding the compound's role in biological systems (S. S. Hosseiny Davarani et al., 2006).

Scientific Research Applications

Antimicrobial Activities : A study by Park, Shim, and Lee (2014) explored the antimicrobial activities of 2,5-Dimethyl-1,4-benzoquinone and its structurally related analogues against several food-borne bacteria. They found that these compounds, including this compound, exhibited notable antimicrobial activities, making them potentially useful as food supplement agents (Park, Shim, & Lee, 2014).

Polymer Science Applications : Colletti et al. (1991) reported the serendipitous formation of this compound and investigated its applications in polymer science. They found that it can undergo novel polycondensation reactions with diamines, leading to the formation of diverse polymers (Colletti et al., 1991).

Crystallography : The crystal structure of this compound has been analyzed to understand its molecular configuration, as discussed in research by Rabinovich and others. This analysis is crucial in understanding the compound's chemical properties and potential applications (Rabinovich, 1967).

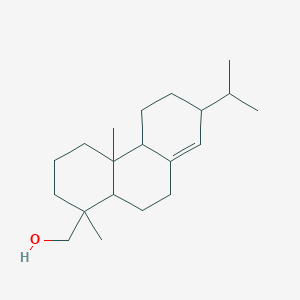

Chemical Ecology : In the field of chemical ecology, Eisner et al. (1977) identified this compound in the defensive secretions of neotropical opilionids (a type of arachnid). This research highlights its role in natural defense mechanisms and could inspire bio-mimetic applications (Eisner et al., 1977).

Medicinal Chemistry : Poeckel et al. (2006) tested a series of 2-amino-1,4-benzoquinones, which include derivatives of this compound, for their inhibition of human 5-lipoxygenase and anti-neoplastic effects. This research suggests potential pharmaceutical applications in treating diseases associated with elevated 5-lipoxygenase activity (Poeckel et al., 2006).

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethyl-1,4-benzoquinone is jack bean urease , an enzyme that catalyzes the hydrolysis of urea . This enzyme is widely distributed in plants and microorganisms and plays a crucial role in nitrogen metabolism .

Mode of Action

This compound interacts with jack bean urease, inhibiting its activity . The inhibition mechanism involves a two-step enzyme-inhibitor interaction, qualified as mechanism B . The rapid formation of an initial complex is followed by a slow isomerization into the final complex . The rate constants of the inhibitor-urease isomerization indicate that forward processes are rapid in contrast to slow reverse reactions .

Biochemical Pathways

The inhibition of jack bean urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can have downstream effects on nitrogen metabolism in organisms.

Pharmacokinetics

Its solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution in biological systems.

Result of Action

The molecular effect of this compound’s action is the inhibition of jack bean urease, leading to a disruption in the urea cycle . On a cellular level, this could affect nitrogen metabolism, potentially impacting various biological processes dependent on this pathway.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl-1,4-benzoquinone plays a role in biochemical reactions, particularly as an inhibitor of the enzyme jack bean urease . This interaction occurs in a phosphate buffer with a pH of 7.8 . The nature of these interactions involves the formation of an initial complex with the enzyme, followed by a slow isomerization into a final complex .

Cellular Effects

It has been suggested that it may affect the germ layer development of zebrafish embryos

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as jack bean urease . It forms an initial complex with the enzyme, which then undergoes a slow isomerization into a final complex . This process involves the binding of the compound to the enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in toluene , suggesting that it may be stable in certain solvents

Metabolic Pathways

It is known to interact with the enzyme jack bean urease , suggesting that it may be involved in the metabolism of this enzyme

properties

IUPAC Name |

2,5-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKLQMNSFPAPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059669 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Acros Organics MSDS] | |

| Record name | 2,5-Dimethyl-4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,5-Dimethyl-4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

137-18-8 | |

| Record name | 2,5-Dimethyl-p-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Xyloquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Xyloquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Xyloquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18D1OR9CE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)